molecular formula C10H18O4S2 B1423474 Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate CAS No. 25055-41-8

Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate

Cat. No. B1423474
CAS RN: 25055-41-8
M. Wt: 266.4 g/mol
InChI Key: ICNMSJCBUBDWIL-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate” is a chemical compound with the CAS Number: 25055-41-8 . It has a molecular weight of 266.38 . The IUPAC name for this compound is dimethyl 3,3’-disulfanediylbis (2-methylpropanoate) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Advanced Intermediates : Research by Dolenský et al. (2002) optimized the preparation of methyl 3,3,3-trifluoropyruvate, an intermediate in chemical syntheses, starting from industrial hexafluoropropene-1,2-oxide. This work identified byproducts and discussed potential reaction pathways, highlighting the compound's role in the synthesis of complex molecules (Dolenský, Kvíčala, Palecek, & Paleta, 2002).
  • Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization, illustrating the compound's potential in materials science and polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Reaction Mechanisms and Synthesis Pathways

  • Heterocyclic Compound Fragmentation : Klyba, Nedolya, and Zhanchipova (2008) studied the mass spectra and fragmentation of new functionally substituted heterocycles, providing insights into their structural identification and reaction mechanisms, which are critical for developing new synthetic methodologies (Klyba, Nedolya, & Zhanchipova, 2008).

Synthetic Methodologies

  • Building Blocks for Prostanoids : Valiullina et al. (2019) synthesized a compound that served as a building block for prostanoids, demonstrating the utility of such chemicals in the synthesis of biologically active molecules (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
  • Lipase-Catalyzed Kinetic Resolution : Andzans et al. (2013) investigated the lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, revealing the potential for enantioselective synthesis of biologically relevant compounds (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).

Safety And Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to store it properly to ensure safety.

properties

IUPAC Name

methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMSJCBUBDWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSSCC(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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